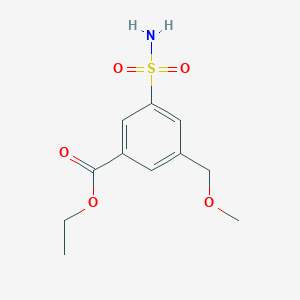
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methoxymethyl group, and a sulfamoyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate typically involves the esterification of 3-(methoxymethyl)-5-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(methoxymethyl)-5-sulfamoylbenzoic acid or 3-(methoxymethyl)-5-sulfamoylbenzenesulfonic acid.
Reduction: Formation of 3-(methoxymethyl)-5-sulfamoylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including inhibition of inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(methoxymethyl)-4-sulfamoylbenzoate
- Ethyl 3-(ethoxymethyl)-5-sulfamoylbenzoate
- Methyl 3-(methoxymethyl)-5-sulfamoylbenzoate
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the methoxymethyl and sulfamoyl groups on the benzene ring provides a distinct chemical environment that can be exploited for various applications.
Propiedades
Fórmula molecular |
C11H15NO5S |
|---|---|
Peso molecular |
273.31 g/mol |
Nombre IUPAC |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3,(H2,12,14,15) |
Clave InChI |
FJDWEZRYCSMUEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)COC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















